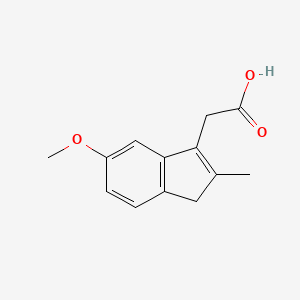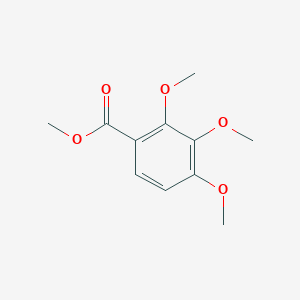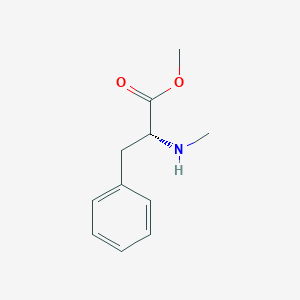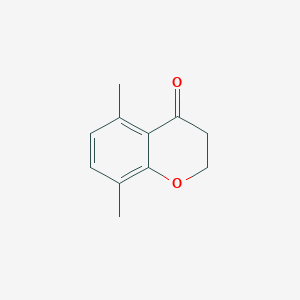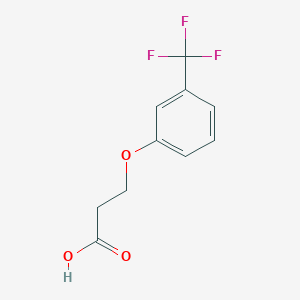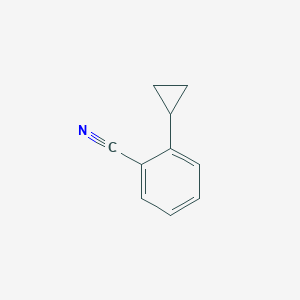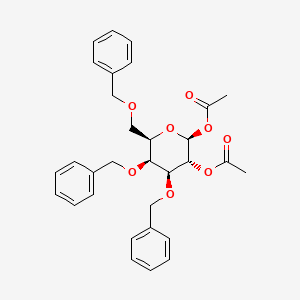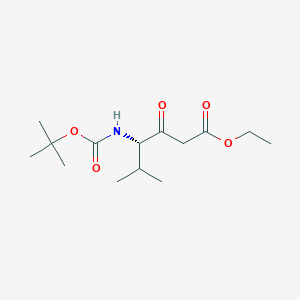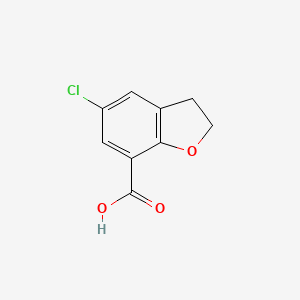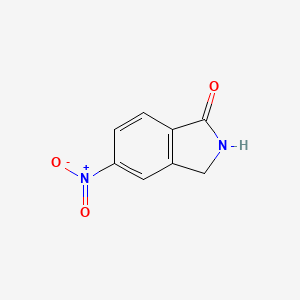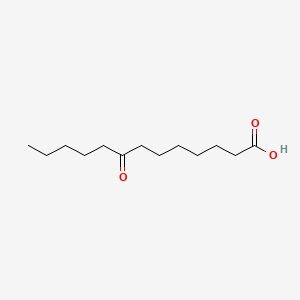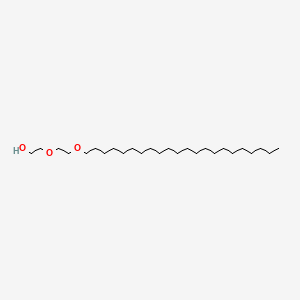
Beheneth-2
Descripción general
Descripción
Beheneth-2 refers to a PEG (polyethylene glycol-) ether of behenyl alcohol . The number behind “beheneth-” refers to the average number of molecular units -CH2-CH2-O- .
Molecular Structure Analysis
The molecular formula of this compound is C26H54O3 . It has an average mass of 414.705 Da and a monoisotopic mass of 414.407288 Da .Physical And Chemical Properties Analysis
This compound is a polyethylene glycol ether of Behenyl Alcohol . The consistency of the PEG derivatives is increasingly solid with a growing degree of polymerisation .Aplicaciones Científicas De Investigación
Catalysis and Degradation Studies
Catalytic Decomposition : Beheneth-2 has been studied for its catalytic activity in the decomposition of certain compounds. For instance, research has examined the decomposition of hydrogen peroxide and 2-chlorophenol in the presence of iron oxides, which could be related to applications involving this compound as a catalyst or component in similar reactions (Huang, Lu, & Chen, 2001).
Environmental Remediation : Studies have explored the use of certain catalysts and processes for the degradation of environmental pollutants, which might include compounds like this compound. These studies focus on the efficient breakdown of toxic compounds, potentially applicable to this compound in similar environmental remediation scenarios (Lu, 2000).
Material Science and Polymer Research
Polymer Modification : this compound can be used in modifying the properties of polymers. For example, research has been conducted on the effect of additives like behenamide on high-density polyethylene, which could be relevant for understanding how this compound might interact with or modify the properties of various polymers (Dulal et al., 2017).
Innovations in Battery Technology : The development of new materials for rechargeable batteries is a critical area of research. This compound, or similar compounds, could play a role in novel materials like poly(ethene-1,1,2,2-tetrathiol) that exhibit high specific capacities as cathode materials in lithium batteries (Zhang et al., 2009).
Bioelectrochemical Systems
Wastewater Treatment : this compound could potentially be applied in bioelectrochemical systems (BES) for wastewater treatment. Studies have explored the degradation of compounds in BES, which could be relevant for understanding how this compound might be used in such systems for the degradation of wastewater contaminants (Yang et al., 2021).
"Self-Degradation" in BES : A novel application could be the "self-degradation" of compounds like this compound in a sequential cathode-anode cascade mode BES, where the compound could potentially undergo sequential dechlorination and ring-cleavage degradation, contributing to efficient wastewater treatment processes.
Mecanismo De Acción
Target of Action
Beheneth-2 is primarily used as a surfactant and emulsifying agent in cosmetic products . Its primary targets are the oil and water components of these products, which are naturally immiscible. This compound allows these components to form a stable emulsion, enabling both aqueous and oily care and active ingredients to be used in the same product .
Mode of Action
This compound functions by reducing the interfacial tension between two incompatible substances like fat and water . This is achieved because its molecules consist of a lipophilic (fat-loving) and a hydrophilic (water-loving) part . This dual nature allows this compound to surround oil droplets with its lipophilic part, while its hydrophilic part remains in contact with the water phase, thus stabilizing the emulsion .
Biochemical Pathways
It’s known that this compound, being a peg (polyethylene glycol-) ether of behenyl alcohol, is involved in the formation of finely dispersed mixtures of oil and water (emulsions) . This process is crucial in cosmetics, as it allows for the combination of various ingredients with different solubilities.
Result of Action
The primary result of this compound’s action is the formation of stable emulsions of oil and water in cosmetic products . This allows for the creation of products that combine both aqueous and oily ingredients, enhancing the product’s overall effectiveness. Additionally, this compound contributes to improving the moisture balance of the skin .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has a broad pH range stability, making it suitable for use in a variety of cosmetic formulations . It’s also compatible with nonionic, anionic, Zwitterionic, and some cationic surfactants . Furthermore, this compound is cold-processable and has high surfactant synergy , indicating that it can function effectively in diverse manufacturing and application environments.
Análisis Bioquímico
Biochemical Properties
Beheneth-2 plays a significant role in biochemical reactions, primarily as a surfactant and emulsifier. It interacts with various enzymes, proteins, and other biomolecules to stabilize emulsions and reduce surface tension. The hydrophilic and lipophilic parts of this compound allow it to interact with both aqueous and oily phases, facilitating the formation of stable mixtures . This interaction is crucial in cosmetic formulations, where it helps to evenly distribute active ingredients and improve the overall texture and stability of the product.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of membrane-bound receptors and enzymes, leading to changes in intracellular signaling cascades . This can result in altered gene expression and metabolic activity, ultimately impacting cell proliferation, differentiation, and survival.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the cellular level. This compound can bind to specific proteins and enzymes, either inhibiting or activating their function. This binding can lead to changes in gene expression and enzyme activity, affecting various cellular processes . Additionally, this compound can alter the fluidity and permeability of cell membranes, influencing the transport of ions and other molecules across the membrane.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its efficacy and safety . Long-term exposure to this compound can also result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cell damage and apoptosis.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. It can affect the activity of enzymes involved in lipid metabolism, leading to changes in the synthesis and degradation of lipids . Additionally, this compound can modulate the activity of enzymes involved in carbohydrate and protein metabolism, impacting overall cellular energy balance and nutrient utilization.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of this compound, affecting its activity and function . This compound can be transported across cell membranes via active or passive mechanisms, depending on its concentration and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interaction with biomolecules and its overall efficacy in biochemical reactions. For example, this compound may localize to the endoplasmic reticulum or Golgi apparatus, where it can participate in the synthesis and modification of lipids and proteins.
Propiedades
IUPAC Name |
2-(2-docosoxyethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-28-25-26-29-24-22-27/h27H,2-26H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTIFWMWLCYDFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179605 | |
| Record name | Beheneth-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24897-44-7 | |
| Record name | Beheneth-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024897447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Beheneth-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BEHENETH-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/891IAM9Z9D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



